molecular formula C10H13FN2 B13322856 (R)-4-Fluoro-3-(pyrrolidin-2-yl)aniline

(R)-4-Fluoro-3-(pyrrolidin-2-yl)aniline

Cat. No.: B13322856
M. Wt: 180.22 g/mol
InChI Key: IPRHKWJMECRYHH-SNVBAGLBSA-N
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Description

®-4-Fluoro-3-(pyrrolidin-2-yl)aniline is a compound that features a fluorine atom, a pyrrolidine ring, and an aniline moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom and the pyrrolidine ring can significantly influence the compound’s biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the fluorine and aniline groups .

Industrial Production Methods

Industrial production methods for ®-4-Fluoro-3-(pyrrolidin-2-yl)aniline often involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

®-4-Fluoro-3-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

®-4-Fluoro-3-(pyrrolidin-2-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-Fluoro-3-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrrolidine ring can enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-4-Fluoro-3-(pyrrolidin-2-yl)aniline include other fluorinated anilines and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of ®-4-Fluoro-3-(pyrrolidin-2-yl)aniline lies in its specific combination of a fluorine atom, a pyrrolidine ring, and an aniline moiety. This combination can result in distinct chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

4-fluoro-3-[(2R)-pyrrolidin-2-yl]aniline

InChI

InChI=1S/C10H13FN2/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,12H2/t10-/m1/s1

InChI Key

IPRHKWJMECRYHH-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)N)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)N)F

Origin of Product

United States

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